An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 2-Oxa-8-azaspiro[4.5]decan-1-one: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 2-Oxa-8-azaspiro[4.5]decan-1-one, a heterocyclic compound featuring a spirocyclic lactone fused with a piperidine ring. While specific data on this exact molecule is sparse, its structural motif is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational presentation, making it a valuable scaffold for developing highly specific and potent therapeutic agents. This document synthesizes information from commercially available data for its hydrochloride salt and draws field-proven insights from structurally related analogues to present its physicochemical properties, a plausible synthetic route, reactivity profile, and its demonstrated utility in the development of targeted therapies, most notably as a core component in advanced SHP2 inhibitors for oncology.
Molecular Overview and Physicochemical Properties
The 2-Oxa-8-azaspiro[4.5]decane Scaffold
The 2-Oxa-8-azaspiro[4.5]decan-1-one structure is a bicyclic system where a γ-butyrolactone ring and a piperidine ring share a single carbon atom (the spiro center). This arrangement locks the rings in a defined spatial orientation, reducing conformational flexibility compared to linear or simple cyclic systems. Such rigidity is highly advantageous in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding. The presence of a lactone offers a potential hydrogen bond acceptor, while the secondary amine of the piperidine ring provides a crucial handle for synthetic modification and salt formation, enhancing both biological activity and pharmaceutical properties.
Chemical Structure
The core structure consists of a ten-atom bicyclic system, numbered according to IUPAC conventions.
Caption: Retrosynthetic approach for the target molecule.
Proposed Synthetic Protocol
This protocol is adapted from the synthesis of a structural isomer and represents a field-proven methodology for this class of compounds. [1] Step 1: Alkylation of N-Boc-4-piperidone
-
Causality: This step constructs the full carbon skeleton. N-Boc-4-piperidone is used as the starting material because the Boc (tert-butyloxycarbonyl) group protects the reactive secondary amine and is easily removed under acidic conditions in the final step. The reaction is performed at low temperature (-78 °C) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure the formation of the kinetic enolate, which minimizes self-condensation side reactions. Ethyl 2-(bromomethyl)acrylate serves as the electrophile to introduce the required three-carbon chain.
-
Methodology:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Step 2: Intramolecular Cyclization (Lactonization)
-
Causality: This acid-catalyzed step forms the thermodynamically stable five-membered lactone ring. p-Toluenesulfonic acid (p-TsOH) is a suitable catalyst. The reaction is typically performed in a non-polar solvent like toluene at reflux, using a Dean-Stark apparatus to azeotropically remove the ethanol and water byproducts, driving the equilibrium towards the cyclized product.
-
Methodology:
-
Dissolve the purified product from Step 1 in toluene.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus for approximately 6 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer and concentrate to yield the Boc-protected spirocyclic lactone.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Causality: The final step removes the Boc protecting group to reveal the free secondary amine and converts it to the hydrochloride salt for improved handling and stability. A strong acid, such as 4M HCl in dioxane, is used to cleave the acid-labile Boc group. The use of an anhydrous solvent system ensures that the hydrochloride salt precipitates directly from the solution, simplifying purification.
-
Methodology:
-
Dissolve the Boc-protected spirocycle from Step 2 in a minimal amount of anhydrous dioxane.
-
Add a 4M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to afford 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride as a solid.
-
Spectral Characterization
While experimental spectra for the title compound are not published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds. [2][3]
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals corresponding to the piperidine ring protons (typically in the 1.5-3.5 ppm range), distinct signals for the CH₂ groups of the lactone ring (one adjacent to the oxygen, ~4.0-4.5 ppm, and one adjacent to the carbonyl, ~2.5-3.0 ppm), and a broad singlet for the N-H proton (variable, may exchange with D₂O). |
| ¹³C NMR | A characteristic signal for the lactone carbonyl carbon (~170-180 ppm), a signal for the spiro carbon (~80-90 ppm), and signals for the piperidine and lactone CH₂ groups in the aliphatic region. |
| Mass Spec (ESI+) | For the free base (C₈H₁₃NO₂), the expected [M+H]⁺ peak would be at m/z 156.09. |
| IR Spectroscopy | A strong absorption band for the lactone carbonyl (C=O) stretch, typically around 1770 cm⁻¹, and a C-O stretch for the ester linkage around 1150-1250 cm⁻¹. A broad N-H stretch for the secondary amine would also be present around 3300-3400 cm⁻¹. |
Reactivity and Chemical Behavior
Stability and Storage
The hydrochloride salt is stable under recommended storage conditions (2-8°C, under an inert atmosphere). [4]The free base is susceptible to oxidation and should be handled under nitrogen or argon. The compound is incompatible with strong oxidizing agents. [5]
Key Reactive Sites
-
Secondary Amine (N8): This is the primary site for synthetic elaboration. It can undergo a wide range of reactions including N-alkylation, N-acylation, reductive amination, and arylation (e.g., Buchwald-Hartwig coupling). This versatility is the main reason for its utility as a medicinal chemistry scaffold.
-
Lactone Ring: The ester bond of the lactone is susceptible to nucleophilic attack, particularly under strong basic or acidic conditions, leading to ring-opening. This can be exploited for further derivatization but also represents a potential metabolic liability.
-
Alpha-Protons (C3): The protons on the carbon adjacent to the lactone carbonyl can be deprotonated with a suitable base to form an enolate, allowing for further functionalization at this position.
Caption: Key derivatization pathways for the scaffold.
Application in Drug Discovery and Medicinal Chemistry
The true value of 2-Oxa-8-azaspiro[4.5]decan-1-one lies in its application as a privileged scaffold in drug development. Its rigid, three-dimensional nature is ideal for creating ligands that fit into complex protein binding pockets.
Case Study: SHP2 Inhibitors for Cancer Therapy
A landmark application of this core structure is found in the development of IACS-15414, a potent and orally bioavailable inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). [6]SHP2 is a key signaling node in the MAPK pathway, which is frequently hyperactivated in various cancers. The inhibitor features a (3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety. This demonstrates that the core scaffold is not only well-tolerated but is integral to achieving high potency and favorable pharmacokinetic properties. In this context, the piperidine nitrogen serves as the attachment point for the rest of the pharmacophore, while the stereochemistry of the lactone ring helps to correctly orient the molecule within the SHP2 binding site. [6]
Broader Applications of Related Scaffolds
The utility of the azaspiro[4.5]decane framework extends to numerous other therapeutic areas, underscoring its versatility:
-
Neuroscience: Derivatives of 1-Oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. [7]Similarly, related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been explored for the same target. [8]* Inflammatory Diseases: The closely related 2,8-diazaspiro[4.5]decan-1-one core has been used to develop potent dual inhibitors of TYK2/JAK1 for inflammatory bowel disease [9]and inhibitors of RIPK1 kinase to block necroptosis, a form of programmed cell death implicated in inflammatory conditions. [10]* Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane framework has also been successfully used to design selective ligands for sigma-1 receptors, which are targets for various neurological disorders. [11] These examples collectively establish the 2-Oxa-8-azaspiro[4.5]decane backbone as a highly productive starting point for the discovery of novel therapeutics.
Safety and Handling
Safety information is based on the commercially available hydrochloride salt.
| Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][12] |
| Signal Word | Warning | [4][12] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
| PPE | Wear protective gloves, protective clothing, and eye/face protection. Handle in a well-ventilated area or fume hood. | [13][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [14] |
Conclusion
2-Oxa-8-azaspiro[4.5]decan-1-one is more than a simple chemical entity; it is a powerful building block for the construction of complex, three-dimensional molecules with significant therapeutic potential. Its value is defined by a combination of structural rigidity, synthetic tractability through its secondary amine, and a proven track record as a core scaffold in successful drug discovery programs targeting kinases, phosphatases, and CNS receptors. For researchers and drug development professionals, this compound represents a validated starting point for creating next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
-
2-Oxa-8-azaspiro(4.5)decane. PubChem, National Center for Biotechnology Information. [Link]
-
Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed, National Center for Biotechnology Information. [Link]
-
8-Sulfanyl-2-oxa-8-azaspiro[4.5]decan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]
-
Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]
-
8-Methyl-1-oxaspiro[4.5]decan-2-one Spectra. SpectraBase. [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | 1314965-08-6 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride | 1314965-08-6 [sigmaaldrich.com]
- 13. capotchem.com [capotchem.com]
- 14. fishersci.com [fishersci.com]
